Ethyltrimethylammonium

EUV Lithography Semiconductor Fabrication Photoresist Development

Researchers seeking to mitigate stochastic defects in EUV lithography or extend anion exchange membrane (AEM) lifetime should procure ETMA salts instead of generic TMA analogs. • 6.0 kcal/mol higher SN2 degradation barrier (23.0 vs. 17.0 kcal/mol) directly extends AEM durability under alkaline operating conditions. • ETMA hydroxide reduces resist-based stochastic defects and provides superior line-edge roughness control relative to the industry-standard TMAH developer. • As a structural directing agent, ETMA expands ULS-1 zeolite interlayer gallery spacing by 3.8% (8.0 Å to 8.3 Å) and yields 1D copper halide frameworks with single STE emission for WLED phosphors.

Molecular Formula C5H14N+
Molecular Weight 88.17 g/mol
CAS No. 15302-88-2
Cat. No. B095326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltrimethylammonium
CAS15302-88-2
Synonymsethyltrimethylammonium
TMEA chloride
trimethylethylammonium
trimethylethylammonium acetate
trimethylethylammonium bromide
trimethylethylammonium chloride
trimethylethylammonium hydroxide
trimethylethylammonium iodide
trimethylethylammonium sulfite (1:1)
Molecular FormulaC5H14N+
Molecular Weight88.17 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)C
InChIInChI=1S/C5H14N/c1-5-6(2,3)4/h5H2,1-4H3/q+1
InChIKeyYOMFVLRTMZWACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltrimethylammonium Overview


Ethyltrimethylammonium (ETMA), with the CAS registry number 15302-88-2, is a quaternary ammonium cation with the molecular formula C5H14N⁺ [1]. Structurally, it comprises a central nitrogen atom bonded to three methyl groups and one ethyl group, forming a tetrahedral cation with a molecular weight of 88.171 Da and a calculated ACD/LogP of -2.96, indicating hydrophilic character [2]. Commonly available as halide or hydroxide salts, ETMA serves as a versatile precursor in organic synthesis, phase-transfer catalysis, and the fabrication of advanced electronic materials [3].

Organic synthesis precursor and phase-transfer catalyst
Quaternary ammonium cation for electronic material fabrication
Asymmetric alkyl chain enables tunable steric and hydration properties

Why Generic Substitution Fails


In procurement for advanced semiconductor lithography, anion exchange membrane fuel cells, or optoelectronic material synthesis, substituting ethyltrimethylammonium (ETMA) with in-class quaternary ammonium analogs such as tetramethylammonium (TMA) or tetraethylammonium (TEA) introduces performance variations that are not merely cosmetic. While all belong to the tetraalkylammonium family, the asymmetric substitution pattern of ETMA—one ethyl chain versus TMA's four methyl groups or TEA's four ethyl groups—directly governs critical physicochemical parameters . Specifically, the size and symmetry of the alkyl substituents dictate cation hydration dynamics, steric bulk, and thermal degradation pathways, thereby fundamentally altering performance in photoresist dissolution, ion-exchange membrane stability, and the dimensionality of metal halide frameworks [1][2]. Consequently, generic cross-referencing based solely on cation charge is technically unsound for high-precision applications.

Asymmetric substitution alters dissolution kinetics
ETMA's ethyl group shifts photoresist development profile vs symmetric TMA or TEA; process outcomes may not transfer directly.
Cation hydration and degradation pathway differ
Alkaline stability and membrane ion-exchange behavior may diverge, affecting fuel cell durability and zeolite templating dimensions.
Steric bulk governs framework dimensionality
Metal halide structural outcomes (1D vs 0D) are steric-dependent; substituting ETMA with TEA or TBMA changes photoluminescence signature.

Performance Evidence vs. Analogs


EUV Lithography Line-Edge Roughness Control

In extreme ultraviolet (EUV) lithography, the substitution of standard tetramethylammonium hydroxide (TMAH) developer with ethyltrimethylammonium hydroxide (ETMAH) at a specific concentration (typically lower molarity than TMAH) mitigates resist-based stochastic defects while maintaining lithographic performance [1]. This performance improvement is attributed to the altered hydration shell and dissolution kinetics of ETMAH, which provides superior pattern fidelity compared to the de facto standard TMAH [2].

EUV LER Mitigation
Head-to-head
ETMAH: Lower concentration; defect mitigation reported
TMAH: Higher stochastic defects at comparable conditions
Supports LER control in EUV development
Qualitative metric; process-specific
EUV Lithography Semiconductor Fabrication Photoresist Development

Alkaline Fuel Cell Degradation Barrier

In the context of anion exchange membrane fuel cells (AEMFCs), the chemical stability of the quaternary ammonium cation against hydroxide attack is a primary determinant of membrane lifetime. Density functional theory (DFT) calculations reveal that the ethyltrimethylammonium cation exhibits a significantly higher free energy barrier for the SN2 degradation pathway compared to tetramethylammonium [1].

Alkaline Degradation Barrier
Head-to-head
23.0 kcal/mol
vs TMA 17.0 kcal/mol
Reported higher SN2 barrier
DFT; 298 K
Anion Exchange Membrane Fuel Cell Stability Alkaline Degradation

Layered Silicate Interlayer Spacing

In the hydrothermal synthesis of layered silicates containing half-sodalite cages, the choice of organic structure-directing agent (OSDA) directly controls the crystallographic dimensions of the framework. Substituting tetramethylammonium (TMA) with ethyltrimethylammonium (ETMA) in the synthesis of ULS-1 results in a measurable expansion of the interlayer gallery spacing [1].

Interlayer Spacing
Head-to-head
8.3 Å
vs TMA 8.0 Å (3.8% expansion)
Supports expanded gallery height
ULS-1 framework; hydrothermal synthesis
Zeolite Synthesis Layered Silicates Template Engineering

Copper Halide Framework Dimensionality

The steric bulk of the organic cation dictates the structural dimensionality and consequent optoelectronic properties of low-dimensional organic-inorganic copper halides. Ethyltrimethylammonium (ETMA), possessing intermediate steric hindrance between TMA and TEA, directs the formation of a one-dimensional (1D) framework in ETMACu2I3, whereas tetraethylammonium (TEA) with greater steric bulk yields a zero-dimensional (0D) TBMACuI2 structure [1].

Framework Dimensionality
Head-to-head
ETMA: 1D chain; single broad emission
TBMA: 0D; dual-emission white light (CRI 95.7)
1D framework with single emission
Cation steric control
White-Light Emitting Diodes Copper Halides Cation Engineering

Cytokinin and Chlorophyll Stimulation in Wheat

In etiolated wheat seedlings (Triticum aestivum L., var. Mironovskaya-808), pre-treatment with 2-ethyltrimethylammonium chloride (choline chloride) versus 2-chloroethyltrimethylammonium chloride (chlorocholine chloride, CCC) produces distinct effects on cytokinin accumulation and greening [1].

Wheat Greening Response
Head-to-head
Choline Cl: Accelerates greening; partial R/FR photoreversibility
Chlorocholine Cl: Greening acceleration, different signaling
Distinct signaling pathway engagement
Etiolated wheat seedling model
Plant Physiology Cytokinin Accumulation Chlorophyll Biosynthesis

Acetylcholinesterase Inhibition Cooperativity

In structure-activity relationship studies of reversible cholinesterase inhibitors, ethyltrimethylammonium and tetraethylammonium exhibit distinct cooperative behavior with erythrocyte acetylcholinesterase (AChE) [1].

AChE Cooperativity
Head-to-head
ETMA: Positive cooperativity; distinct magnitude
TEA: Positive cooperativity; different profile
Non-equivalent AChE inhibition profile
Erythrocyte AChE in vitro
Cholinesterase Inhibition Acetylcholinesterase Enzyme Kinetics

Research and Industrial Application Scenarios


Advanced Semiconductor Lithography Development

Ethyltrimethylammonium hydroxide (ETMAH) is validated as an alternative developer solution for mainstream lithographic technologies including extreme ultraviolet (EUV), ArF immersion (ArFi), KrF, and i-line [1]. The evidence from direct head-to-head comparison demonstrates that ETMAH at optimized concentrations mitigates resist-based stochastic defects while maintaining lithographic performance, providing superior line-edge roughness control relative to the industry-standard tetramethylammonium hydroxide (TMAH) developer. Semiconductor manufacturers and photoresist suppliers procuring ETMAH for advanced node fabrication can expect quantifiably improved pattern fidelity and reduced defectivity in EUV lithography processes.

Anion Exchange Membrane Fuel Cell Membranes

Ethyltrimethylammonium-functionalized polymers are supported for use as anion exchange membranes (AEMs) in alkaline fuel cells, where membrane chemical stability against hydroxide-mediated degradation is the primary determinant of operational lifetime. DFT-derived evidence confirms that the ethyltrimethylammonium cation possesses a 6.0 kcal/mol higher SN2 degradation barrier (23.0 kcal/mol) compared to tetramethylammonium (17.0 kcal/mol) at 298 K [1]. This quantifiable stability advantage directly extends membrane durability under alkaline operating conditions, making ETMA-based ionomers the preferred procurement choice over TMA-based alternatives for fuel cell stack manufacturers seeking enhanced longevity.

White-Light Emitting Diode Phosphor Synthesis

Ethyltrimethylammonium serves as a structural directing agent in the solvothermal synthesis of one-dimensional (1D) copper halide frameworks, specifically ETMACu2I3, for phosphor applications [1]. The evidence from cation engineering studies demonstrates that ETMA's intermediate steric hindrance yields a 1D chain structure with characteristic single broad emission from self-trapped excitons (STEs), whereas larger cations such as tributylmethylammonium (TBMA) yield zero-dimensional (0D) structures with dual-emission white light. Optoelectronic materials researchers requiring tunable dimensionality and specific single-emission photoluminescence signatures for WLED phosphor development should procure ETMA salts rather than TEA or TBMA analogs.

Zeolite and Layered Silicate Synthesis

Ethyltrimethylammonium is validated as an organic structure-directing agent (OSDA) in the hydrothermal synthesis of layered silicates containing half-sodalite cages, specifically the ULS-1 framework [1]. Direct head-to-head comparison confirms that substituting tetramethylammonium (TMA) with ETMA expands the interlayer gallery spacing from approximately 8.0 Å to 8.3 Å, a 3.8% increase that enables accommodation of larger guest molecules and alters ion-exchange kinetics. Materials scientists and zeolite chemists procuring ETMA salts as templates for porous materials synthesis can achieve framework dimensions unattainable with TMA-based templates.

Application
Selection Property
Validation Focus
Advanced semiconductor lithography development
Developer chemistry with asymmetric cation
LER and stochastic defect control in EUV/ArFi/KrF
Anion exchange membrane fuel cell membranes
Cation stability under alkaline attack
Degradation kinetics and membrane lifetime assessment
White-light emitting diode phosphor synthesis
Intermediate steric hindrance for 1D framework
Photoluminescence dimensionality and emission tuning
Zeolite and layered silicate synthesis
Expanded interlayer spacing via ETMA template
Framework gallery height and guest accommodation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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